(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound "(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" is a heterocyclic molecule featuring a fused thiazolo-triazine core. Its structure includes:
Properties
Molecular Formula |
C21H16ClN3O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16ClN3O4S/c1-28-16-7-6-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-4-3-5-14(22)8-12/h3-8,10-11H,9H2,1-2H3/b18-11- |
InChI Key |
PYNJSXDDIWJYSH-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones under acidic or basic conditions.
Introduction of the Chlorobenzylidene Group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazine intermediate with 3-chlorobenzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate.
Attachment of the Dimethoxybenzyl Group: The final step includes the alkylation of the intermediate with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzylidene or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzylidene compounds.
Scientific Research Applications
(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural motifs with several derivatives, differing in substituents and electronic profiles. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,4-dimethoxybenzyl group in the target compound enhances solubility and may improve blood-brain barrier penetration compared to the 4-propoxybenzyl group in .
Synthetic Yields :
- Analogs like Compound 11a and 11b show moderate yields (68%), suggesting that the introduction of bulky substituents (e.g., trimethylbenzylidene) may complicate synthesis.
Spectroscopic Profiles: IR spectra of cyano-containing derivatives (e.g., Compound 11b) show distinct ν(CN) stretches at ~2,200 cm⁻¹, absent in the target compound . The target compound’s methoxy groups would exhibit characteristic ν(OCH₃) stretches near 1,250–1,050 cm⁻¹, aiding structural identification .
Pharmacological Potential
- Enzyme Inhibition: Thiazolo-triazine derivatives are known to inhibit acetylcholinesterase (AChE) and other enzymes, with substituents like methoxy and chloro groups enhancing binding via hydrophobic interactions .
Biological Activity
The compound (2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a class of thiazole and triazine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H16ClN3O4S
- Molecular Weight : 433.89 g/mol
The compound features a thiazole ring fused with a triazine moiety and is substituted with chlorobenzylidene and dimethoxybenzyl groups. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to (2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant anticancer properties. A study evaluating the cytotoxic effects of related thiazolo-triazine derivatives against various cancer cell lines found that they induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Case Study: Cytotoxic Effects
In a comparative study involving several thiazole derivatives:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cells.
- Results : The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent cytotoxicity.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated. Similar thiazole-triazine derivatives have shown promising results against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 32 µg/mL |
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Induction of Apoptosis : Studies show that the compound can trigger apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit tyrosinase activity significantly compared to standard inhibitors like kojic acid .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves condensation of aldehydes with thioureas or nitrogen-containing precursors under acidic/basic conditions. Key steps include:
- Step 1 : Formation of the thiazolo-triazine core via cyclization using reagents like sodium hydroxide or acetic anhydride .
- Step 2 : Introduction of substituents (e.g., 3-chlorobenzylidene, dimethoxybenzyl) via nucleophilic substitution or Knoevenagel condensation .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or ethanol), and reaction time (2–12 hours). Monitor purity via TLC/HPLC and use column chromatography for isolation .
Q. What analytical techniques are critical for characterizing its structural integrity?
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., methoxy, benzylidene) and Z-configuration .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ~440–450 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry, though single crystals may require slow evaporation from DMSO/ethanol .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent Variation : Synthesize analogs with halogen (F, Br), alkoxy (ethoxy, propoxy), or electron-withdrawing groups (CN, NO) at benzylidene/dimethoxybenzyl positions .
- Biological Testing : Compare IC/MIC values across analogs to identify critical substituents. Use molecular docking to predict binding affinities to targets like EGFR or COX-2 .
- Physicochemical Profiling : Measure logP (lipophilicity) and solubility in PBS/DMSO to correlate with bioavailability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Dose-Response Curves : Use ≥6 concentrations to minimize variability in IC calculations .
- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and time-kill assays .
Q. How can computational methods enhance understanding of its mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., DNA topoisomerase II) over 100 ns trajectories .
- QSAR Modeling : Develop models using descriptors like polar surface area or H-bond acceptors to predict activity .
- ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., CYP450 inhibition) .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (t), C, and bioavailability in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
- Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .
Data Analysis and Validation Questions
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray)?
- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm stereochemistry .
- Dynamic Effects : Account for solvent-induced shifts in NMR or temperature-dependent crystallography .
- DFT Calculations : Optimize geometry using Gaussian09 and compare theoretical/experimental spectra .
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Tukey’s Test : Compare means across treatment groups (p < 0.05) .
- EC Confidence Intervals : Calculate via bootstrap resampling (n=5000 iterations) .
Tables for Key Data
| Property | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 213–246°C | Differential Scanning Calorimetry | |
| logP (Octanol-Water) | 3.2–3.8 | Shake-flask Method | |
| IC (Anticancer) | 5–20 µM (HeLa cells) | MTT Assay | |
| MIC (Antimicrobial) | 8–32 µg/mL (E. coli) | Broth Microdilution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
